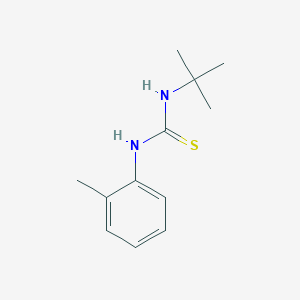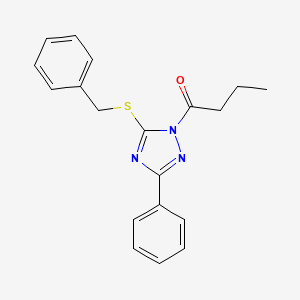
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone, also known as BDQ, is a synthetic compound that belongs to the class of quinolones. It has been found to exhibit potent antimicrobial activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. BDQ has been approved by the US Food and Drug Administration (FDA) for the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).
Wirkmechanismus
The exact mechanism of action of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is not fully understood. However, it is believed to inhibit the activity of ATP synthase, an enzyme that is essential for the production of ATP in M. tuberculosis. This leads to a decrease in the energy levels of the bacteria, ultimately resulting in their death.
Biochemical and physiological effects:
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has been shown to have a low toxicity profile in both in vitro and in vivo studies. It is well-tolerated by patients and does not cause significant adverse effects. 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has been found to have a long half-life, allowing for once-daily dosing.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has several advantages for use in laboratory experiments. It has a potent antimicrobial activity against M. tuberculosis and is effective against drug-resistant strains. It also has a low toxicity profile and is well-tolerated by patients. However, 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is a synthetic compound and may not accurately reflect the complexity of natural compounds. Additionally, the exact mechanism of action of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone. One area of research is the development of new formulations of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone that can improve its bioavailability and efficacy. Another area of research is the identification of new targets for 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone that can enhance its antimicrobial activity. Additionally, there is a need for further studies on the safety and efficacy of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone in different patient populations, such as children and pregnant women. Finally, there is a need for the development of new drugs that can complement the activity of 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone in the treatment of tuberculosis.
Synthesemethoden
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone is synthesized by a multi-step process involving the condensation of 2,6-dimethyl-4-hydroxyquinoline with benzyl bromide, followed by bromination and oxidation. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has been extensively studied for its antimicrobial activity against M. tuberculosis. It has been found to be highly effective against both drug-susceptible and drug-resistant strains of M. tuberculosis. 1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone has also been shown to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as rifampicin and isoniazid.
Eigenschaften
IUPAC Name |
1-benzyl-3-bromo-2,8-dimethylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c1-12-7-6-10-15-17(12)20(13(2)16(19)18(15)21)11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIDXTWRUWDHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2CC3=CC=CC=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-bromo-2,8-dimethyl-4(1H)-quinolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)




![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)

![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)
![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)
